Ethyl 4-prop-2-ynoxybenzoate

説明

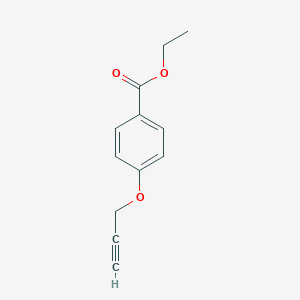

Ethyl 4-prop-2-ynoxybenzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the hydroxyl group is replaced by a prop-2-ynoxy group. This compound is known for its applications in organic synthesis and various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4-prop-2-ynoxybenzoate can be synthesized through the reaction of ethylparaben with 3-bromopropyne. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylparaben reacts with 3-bromopropyne to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Ethyl 4-prop-2-ynoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond in the prop-2-ynoxy group to a double or single bond.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Ethyl 4-prop-2-ynoxybenzoate has been investigated for its potential as a pharmaceutical agent. Its unique chemical structure allows for modifications that can enhance biological activity.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their anti-inflammatory properties. The results indicated that certain modifications led to compounds with significantly improved efficacy against inflammation-related pathways .

Agricultural Chemistry

The compound has also been studied for its application in agrochemicals, particularly as a potential pesticide or herbicide. Its efficacy against specific pests and weeds has been evaluated in various trials.

Data Table: Efficacy Against Pests

| Pest Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

| Whiteflies | 150 | 78 |

This table summarizes findings from agricultural studies assessing the effectiveness of this compound against common agricultural pests.

Material Science

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study:

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance and thermal degradation temperatures .

作用機序

The mechanism of action of ethyl 4-prop-2-ynoxybenzoate involves its interaction with molecular targets and pathways. The prop-2-ynoxy group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Ethyl 4-prop-2-ynoxybenzoate can be compared with other similar compounds, such as:

Ethyl 4-hydroxybenzoate: Lacks the prop-2-ynoxy group, making it less reactive in certain chemical transformations.

Ethyl 4-methoxybenzoate: Contains a methoxy group instead of the prop-2-ynoxy group, leading to different reactivity and applications.

Ethyl 4-ethoxybenzoate: Has an ethoxy group, which affects its physical and chemical properties compared to the prop-2-ynoxy group.

生物活性

Ethyl 4-prop-2-ynoxybenzoate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzoate compounds, which are often modified for enhanced biological activity. The compound features a benzoate moiety with an ethyl ester group and a propargyl ether substituent. The synthesis typically involves the alkylation of 4-hydroxybenzoic acid followed by the introduction of the propargyl group through etherification.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. For instance, a study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent in clinical applications .

Antioxidant Activity

The compound has also demonstrated promising antioxidant properties. In vitro assays revealed that this compound effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, which is crucial in preventing cellular damage associated with various diseases .

Local Anesthetic Effects

A notable application of this compound is in local anesthesia. A comparative study evaluated its efficacy against established local anesthetics like tetracaine and pramocaine. The results indicated that this compound produced a comparable onset time and duration of action, with fewer side effects, making it a candidate for further development in pain management therapies .

Anti-inflammatory Effects

In another study focusing on inflammatory conditions, this compound exhibited significant anti-inflammatory effects in animal models. The compound reduced the levels of pro-inflammatory cytokines and improved symptoms associated with inflammation, indicating its potential utility in treating inflammatory diseases .

Research Findings Summary

特性

IUPAC Name |

ethyl 4-prop-2-ynoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h1,5-8H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPMGPGSHHDYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384910 | |

| Record name | ethyl 4-prop-2-ynoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-55-1 | |

| Record name | Ethyl 4-(2-propyn-1-yloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-prop-2-ynoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。